![molecular formula C17H13N3O9S2 B1227371 Fast red B salt](/img/structure/B1227371.png)
Fast red B salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fast red B is an organosulfonate salt composed from 2-methoxy-4-nitrobenzene-1-diazonium and 5-sulfonaphthalene-1-sulfonate in a 1:1 ratio. Used for demostrating enterochromaffin in carcinoid tumours. It has a role as a histological dye. It contains a 2-methoxy-4-nitrobenzenediazonium.
Scientific Research Applications
Enzymatic Analysis
Fast Red Salt KL, a variant of Fast Red B Salt, has been used in the determination of enzymically generated oxalacetic acid, offering advantages in price and properties over other diazonium salts like Fast Red PDC and Fast Violet B. This dye was particularly effective in the automated assay of serum glutamic-oxalacetic transaminase (SGOT) (Lombarts & Peters, 1971).
Reverse Electrodialysis (RED)
Fast Red B Salt's utility extends into renewable energy research. In RED, it's explored for energy generation from the concentration difference between concentrated and diluted salt solutions. This involves using salt flows through membranes in a stack placed between electrodes to generate electricity, a process studied with various salt types, including Fast Red B Salt (Turek & Bandura, 2007).
Dye Degradation
Research also includes the degradation of dyes like acid red B by genetically engineered bacteria. Fast Red B Salt and related compounds have been investigated in terms of their breakdown in environmentally-friendly ways, focusing on the efficiency of salt-tolerant bacteria compared to standard strains (Yang Qian-qian, 2010).
Biosorption
Fast Red B Salt is used in studies on biosorption, such as the removal of congo red from aqueous solutions using rice husk. This research is pivotal in understanding how agricultural waste can be utilized for environmental cleanup, especially in dye-contaminated waters (Han et al., 2008).
Histology and Haematology
In histology and haematology, Fast Red B Salt (as Nuclear Fast Red) is used for staining nuclei or plasma of specimens. It’s noted for its specificity in dye uptake, crucial for accurate analysis in medical and biological research (Shadi et al., 1999).
Phenol Removal
Fast Red B Salt's application extends to the removal of pollutants like phenol from aqueous phases, using neutralized red mud. This study offers insights into eco-friendly methods for treating industrial wastewater (Tor et al., 2006).
Power Generation Optimization
The salt is studied in the context of RED for optimizing power generation, focusing on feed solution characteristics and process parameters. This research is significant for sustainable energy production, particularly using saline waters and concentrated brines (Susanto et al., 2022).
Fluorescent Material Synthesis
In the field of chemistry, Fast Red B Salt is explored for creating fluorescent materials, particularly benzobis(imidazolium) salts. These studies are critical for developing new fluorescent probes and materials with potential applications in bioimaging and diagnostics (Boydston et al., 2008).
Salinity Gradient Energy Conversion
Finally, Fast Red B Salt is instrumental in the study of salinity gradient energy conversion using RED. It's part of research aimed at harnessing renewable energy sources, important for the transition to sustainable energy systems (Tufa et al., 2018).
properties
Product Name |
Fast red B salt |
---|---|
Molecular Formula |
C17H13N3O9S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
InChI Key |
AXKAZKNOUOFMLN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.